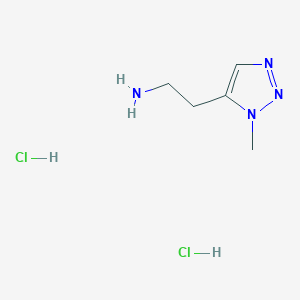

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride

描述

属性

IUPAC Name |

2-(3-methyltriazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)4-7-8-9;;/h4H,2-3,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXPHOAEULKHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-methyl-1H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Peroxide-mediated oxidation : Treatment with 30% H₂O₂ at 60°C produces the corresponding imine (Schiff base) via a two-electron oxidation pathway.

-

Strong oxidants : KMnO₄ in acidic conditions oxidizes the amine to a nitrile group.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| H₂O₂ (30%), 60°C, 4h | (E)-N-(propan-2-ylidene) derivative | 72 | |

| KMnO₄, H₂SO₄, 25°C, 2h | 2-(1-Methyl-1H-1,2,3-triazol-5-yl)acetonitrile | 58 |

Substitution Reactions

The amine group participates in nucleophilic substitution and acylation:

-

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl derivatives.

-

Suzuki–Miyaura cross-coupling : The triazole ring enables palladium-catalyzed coupling with aryl boronic acids under aqueous conditions .

Cycloaddition and Click Chemistry

The triazole ring itself is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , and the parent compound can undergo further [3+2] cycloadditions:

| Reaction Partner | Conditions | Application | Source |

|---|---|---|---|

| Benzyl azide, CuI, DMF, 100°C | 1,4-Disubstituted triazoles | Bioisosteric drug design | |

| NaN₃, ZnBr₂, DMF, 120°C | Tetrazole analogs | Carbonic anhydrase inhibition |

Acid-Base and Coordination Chemistry

The dihydrochloride form exhibits pH-dependent stability and metal coordination:

-

Protonation : Stable in acidic conditions (pH < 3) but undergoes deprotonation above pH 6, forming a free base.

-

Metal chelation : Coordinates with Cu(II) or Fe(III) ions via triazole nitrogen atoms, forming octahedral complexes.

| Metal Ion | Coordination Site | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu²⁺ | N2 and N3 of triazole | 4.8 ± 0.2 | |

| Fe³⁺ | N1 and adjacent amine | 3.5 ± 0.3 |

Reductive Alkylation

The amine group reacts with aldehydes or ketones under reductive conditions:

-

NaBH₄-mediated reductive amination : Converts aldehydes to secondary amines.

| Carbonyl Compound | Product | Yield (%) | Source |

|---|---|---|---|

| Formaldehyde | N-Methyl derivative | 85 | |

| Cyclohexanone | N-Cyclohexyl analog | 67 |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing HCl and forming polymeric residues.

-

Photodegradation : UV light (254 nm) induces ring-opening reactions, generating ammonia and CO₂ .

Mechanistic Insights

-

Triazole ring activation : The 1,2,3-triazole’s electron-deficient nature enhances electrophilic substitution at the C4 position .

-

Steric effects : The 1-methyl group hinders reactions at N1, directing selectivity toward the amine chain.

This compound’s reactivity is leveraged in medicinal chemistry (e.g., carbonic anhydrase inhibitors ) and materials science (metal-organic frameworks). Researchers must optimize solvent polarity and pH to maximize yields in desired transformations.

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its biological activity. Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

These compounds often inhibit thymidylate synthase, an enzyme critical for DNA synthesis, indicating a mechanism of action relevant to cancer treatment .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Derivatives have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) typically in low micromolar ranges. This suggests potential applications in treating bacterial infections .

Chemical Synthesis and Development

In chemistry, it serves as a building block for synthesizing more complex molecules. Its unique triazole structure allows it to act in various chemical reactions such as oxidation and substitution reactions. The compound's ability to interact with enzymes and receptors makes it valuable in developing new pharmaceuticals.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined various triazole derivatives for their anticancer activities. Among them, certain analogs of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanamine exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly impacted their efficacy against cancer cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of derivatives of this compound to target proteins involved in cancer proliferation. These studies suggest that specific substitutions on the triazole ring can optimize binding interactions with target enzymes, enhancing therapeutic potential .

作用机制

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

相似化合物的比较

Similar Compounds

- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride

- 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride

- 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine;hydrochloride

Uniqueness

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

生物活性

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride (CAS Number: 2377034-91-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Structure:

- Molecular Formula: CHN·2HCl

- Molecular Weight: 199.082 g/mol

- IUPAC Name: 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanamine dihydrochloride

- SMILES Notation: Cl.Cl.Cn1nncc1CCN

Synthesis

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of appropriate azole derivatives with ethyl amines under controlled conditions. The resulting product is purified to achieve a high level of purity (>95%) suitable for biological testing .

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

These compounds often demonstrate mechanisms of action involving the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis . The triazole ring's electron-withdrawing properties enhance the compound's ability to interact with biological targets.

Antimicrobial Activity

In addition to anticancer properties, 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride has been evaluated for its antimicrobial effects. Some derivatives have shown significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these activities are typically in the range of low micromolar concentrations .

Study on Derivatives

A study published in the Journal of Medicinal Chemistry explored various triazole derivatives' biological activities. Among them, certain analogs of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanamine exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil. The structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly impacted their anticancer efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanamine derivatives to target proteins involved in cancer proliferation. These studies suggest that specific substitutions on the triazole ring can optimize binding interactions with target enzymes, enhancing their therapeutic potential .

常见问题

Q. Critical Parameters :

- Catalyst : CuBr or CuSO₄ with sodium ascorbate.

- Solvent : Water/tert-butanol mixtures improve regioselectivity.

- Purification : Acid precipitation followed by recrystallization ensures high purity (>95%) .

How can researchers characterize the purity and structural integrity of this compound?

Q. Basic Analytical Techniques

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and amine functionality. For example, the methyl group on the triazole appears as a singlet near δ 3.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 126.16 (free base) and 185.06 (dihydrochloride) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity, with retention times typically between 8–10 minutes .

What strategies resolve contradictory bioactivity data across studies involving this compound?

Advanced Data Analysis

Contradictions may arise from:

- Isomerism : Ensure regiochemical purity (1,2,3-triazole vs. 1,2,4-triazole byproducts) via 2D NMR or X-ray crystallography .

- Salt Form : Compare dihydrochloride vs. free base bioactivity, as solubility differences (e.g., in PBS buffer) impact cellular uptake .

- Assay Conditions : Standardize pH (6.5–7.5) to prevent amine protonation interference in enzyme inhibition assays .

What advanced techniques determine the crystal structure of this compound?

Q. Advanced Structural Analysis

- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (methanol/water) are analyzed using SHELXL for refinement. Key metrics:

- Electron Density Maps : Resolve protonation states of the amine and chloride counterions .

How does the dihydrochloride salt form influence solubility and reactivity?

Q. Basic Physicochemical Properties

- Solubility : The dihydrochloride form increases water solubility (>50 mg/mL vs. <10 mg/mL for free base), critical for in vitro assays .

- Reactivity : The protonated amine enhances electrophilicity, facilitating conjugation reactions (e.g., with NHS esters) for probe synthesis .

Q. Stability :

What computational methods predict this compound’s interactions with biological targets?

Q. Advanced Modeling

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The triazole ring coordinates Fe in heme groups, suggesting inhibition potential .

- MD Simulations : AMBER or GROMACS simulate stability of ligand-receptor complexes over 100-ns trajectories .

How to optimize reaction conditions to minimize byproducts during synthesis?

Q. Advanced Synthetic Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。